molecular formula C14H13N3OS B11147015 N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide CAS No. 889768-68-7

N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide

Cat. No.: B11147015
CAS No.: 889768-68-7
M. Wt: 271.34 g/mol
InChI Key: GETQQXFQLZEIAU-UHFFFAOYSA-N
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Description

N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.

Properties

CAS No.

889768-68-7

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide

InChI

InChI=1S/C14H13N3OS/c1-2-11(18)15-13-12(10-6-4-3-5-7-10)16-14-17(13)8-9-19-14/h3-9H,2H2,1H3,(H,15,18)

InChI Key

GETQQXFQLZEIAU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=CS2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities:

2.1 Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole, including N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that such compounds can inhibit cell proliferation in HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values in the micromolar range .

2.2 Antibacterial Properties
The compound has also been evaluated for its antibacterial potential. It has shown effectiveness against multidrug-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant infections .

2.3 Anti-inflammatory Effects
Imidazo[2,1-b][1,3]thiazole derivatives have been reported to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and have been investigated for their ability to reduce inflammation in various models .

Anticancer Efficacy Study

A comprehensive study evaluated the anticancer efficacy of this compound against several human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM. Notably, it was effective in inducing apoptosis in cancer cells through the activation of intrinsic pathways .

Antibacterial Activity Assessment

In another study focused on antibacterial activity, this compound was tested against a panel of bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with MIC values indicating strong potential as a therapeutic agent against resistant pathogens .

Data Table: Summary of Biological Activities

Activity Cell Line/Organism IC50/MIC Values Reference
AnticancerHepG2 (liver cancer)< 10 µM
MDA-MB-231 (breast cancer)< 10 µM
AntibacterialMRSALow MIC
Gram-negative bacteriaLow MIC
Anti-inflammatoryVarious modelsVariable

Comparison with Similar Compounds

N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

This compound stands out due to its unique combination of pharmacological properties and its potential as a versatile scaffold for drug development.

Biological Activity

N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring fused with an imidazole moiety, which is known for contributing to various biological activities. The empirical formula is C13H12N4SC_{13}H_{12}N_4S, with a molecular weight of 256.33 g/mol.

Research indicates that compounds containing the imidazo[2,1-b]thiazole structure exhibit potent anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, a series of thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating IC50 values that suggest significant antiproliferative activity.

Data Table: Cytotoxicity of Thiazole Derivatives

Compound IDCell LineIC50 (µM)Reference
9HeLa1.98 ± 1.22
10Jurkat1.61 ± 1.92
13A-431<10
5MIA PaCa-27.3 ± 0.7

Anticonvulsant Activity

This compound has been studied for its anticonvulsant potential. In a recent study, a related compound demonstrated broad-spectrum anticonvulsant effects across several animal models of epilepsy.

Case Study: Anticonvulsant Efficacy

In tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, the compound exhibited significant protective effects against seizures:

  • MES Test : The compound provided complete protection at specific dosages.
  • PTZ Test : Showed effective seizure control with a favorable safety profile.

Antimicrobial Activity

The thiazole moiety in this compound has been linked to antimicrobial properties as well. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains.

Data Table: Antimicrobial Activity

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
AE. coli15
BS. aureus10
CP. aeruginosa20

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